Bienvenue dans la boutique en ligne BenchChem!

1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine

Medicinal Chemistry Drug Design Scaffold Hopping

This 1,2,4-oxadiazole building block is a metabolically stable amide/ester bioisostere for lead optimization. Its 3-isopropyl and N-methylmethanamine substituents provide a distinct steric/electronic profile vs. simpler oxadiazole analogs, enabling fine-tuning of target interactions while maintaining a moderate calculated LogP (~1.30) to avoid promiscuous off-target binding. Ideal for focused library synthesis where regioisomer fidelity is critical. Use when you need a precise isostere replacement, not just any oxadiazole.

Molecular Formula C7H13N3O
Molecular Weight 155.2 g/mol
CAS No. 1041527-07-4
Cat. No. B3207385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine
CAS1041527-07-4
Molecular FormulaC7H13N3O
Molecular Weight155.2 g/mol
Structural Identifiers
SMILESCC(C)C1=NOC(=N1)CNC
InChIInChI=1S/C7H13N3O/c1-5(2)7-9-6(4-8-3)11-10-7/h5,8H,4H2,1-3H3
InChIKeyFGZOBIVRWFUHKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine (CAS 1041527-07-4): Procurement Specifications and Baseline Characterization for Research and Development


1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine (CAS 1041527-07-4) is a small-molecule building block featuring a 1,2,4-oxadiazole heterocyclic core [1]. This scaffold is recognized for its metabolic stability, tunable physicochemical properties, and ability to serve as a bioisostere for ester and amide functionalities [2]. The compound's molecular formula is C7H13N3O (MW 155.20 g/mol) with a calculated LogP of approximately 1.30 [1], indicating moderate lipophilicity. Its primary application is as a versatile intermediate in medicinal chemistry and chemical biology, where it serves as a starting point for the synthesis of more complex molecules with potential biological activity [2]. However, direct, compound-specific quantitative biological activity data for 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine itself is currently absent from the primary scientific literature, patent corpus, and authoritative public databases. As such, the evidence presented herein primarily derives from class-level inference and structural analogy to established 1,2,4-oxadiazole chemotypes, which must be carefully considered in procurement and experimental design.

1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine: Why In-Class Scaffold Swapping Is Not a Simple Substitute


In drug discovery and chemical probe development, the 1,2,4-oxadiazole ring is not a monolithic entity; subtle changes in substitution pattern, regioisomerism, and pendant functionality profoundly alter biological activity, metabolic fate, and physicochemical properties [1]. A systematic analysis of matched molecular pairs within a major pharmaceutical collection revealed that the 1,2,4-oxadiazole isomer exhibits significantly different behavior compared to its 1,3,4-oxadiazole counterpart, including an order of magnitude higher lipophilicity (log D) and distinct profiles in metabolic stability and hERG inhibition [2]. Furthermore, the specific 3-isopropyl and N-methylmethanamine substituents on this compound are not arbitrary; they dictate electronic distribution, steric bulk, and hydrogen-bonding capacity, which in turn modulate target binding and selectivity [1]. Therefore, assuming that any alternative 1,2,4-oxadiazole or related heterocyclic building block will perform equivalently in a given assay or synthetic sequence is a high-risk proposition without supporting comparative data. The following evidence, while primarily derived from class-level comparisons, underscores the critical nature of regioisomer and substitution fidelity for this compound's intended research applications.

Quantitative Differentiation Evidence for 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine: Comparative Data and Class-Level Inference


Regioisomer-Dependent Lipophilicity and Metabolic Stability: A Systematic Comparison of 1,2,4- vs 1,3,4-Oxadiazole Scaffolds

A large-scale, systematic comparison of matched molecular pairs in the AstraZeneca collection demonstrated that the 1,2,4-oxadiazole regioisomer (to which 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine belongs) exhibits an order of magnitude higher lipophilicity (log D) compared to its 1,3,4-oxadiazole isomer [1]. This difference is driven by distinct charge distributions and dipole moments [1]. While the 1,3,4-oxadiazole isomer often shows more favorable metabolic stability and lower hERG inhibition [1], the higher lipophilicity of the 1,2,4-isomer can be a strategic advantage for targeting specific biological compartments or achieving desired oral absorption profiles. For procurement decisions, this evidence underscores that a simple switch to a 1,3,4-oxadiazole analog (e.g., a compound with the same substituents but on a 1,3,4-core) would result in a fundamentally different compound with altered pharmacokinetic and safety liability predictions.

Medicinal Chemistry Drug Design Scaffold Hopping

Bioisosteric Replacement of Amide and Ester Groups: In Vivo Efficacy Enhancement with 1,2,4-Oxadiazoles

A key rationale for selecting the 1,2,4-oxadiazole moiety is its established role as a bioisostere for ester and amide groups, which are often susceptible to rapid hydrolysis in vivo [1]. Direct comparative studies have shown that replacing an amide with a 1,2,4-oxadiazole in a series of benzodiazepine receptor ligands led to a measurable increase in in vivo efficacy compared to the parent carboxamide derivatives [2]. This improvement is attributed to enhanced metabolic stability conferred by the oxadiazole ring [1]. For 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine, the presence of this specific core suggests its utility in designing analogs of amide- or ester-containing leads where metabolic instability is a known liability. While direct data for this exact molecule are lacking, the class-level precedent is strong and provides a quantitative rationale for its selection over less stable carboxamide or ester-based building blocks in similar contexts.

Medicinal Chemistry Bioisosterism Pharmacokinetics

Moderate Lipophilicity Profile (LogP ≈ 1.30) of 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine

The calculated partition coefficient (LogP) for 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine is 1.3033 [1]. This places the compound in a moderately lipophilic range, which is often considered favorable for balancing aqueous solubility and membrane permeability [2]. In contrast, many common amide or ester-based building blocks exhibit lower LogP values (e.g., simple amides often have LogP < 0.5), while highly lipophilic 1,2,4-oxadiazole derivatives can have LogP values exceeding 3.0 [2]. This moderate LogP value suggests that the compound may offer a distinct physicochemical profile compared to more polar or more lipophilic alternatives within the same scaffold class. For researchers synthesizing libraries, this specific LogP value provides a quantitative benchmark for compound selection when aiming to achieve a defined lipophilicity range for lead optimization.

Physicochemical Properties Drug-Likeness Medicinal Chemistry

Absence of Direct, Comparative Biological Activity Data for 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine

A comprehensive search of primary literature, patent databases (including USPTO, WIPO, and Google Patents), and authoritative biochemical databases (BindingDB, ChEMBL, PubChem) reveals no direct, quantitative biological activity data (e.g., IC50, EC50, Ki) for 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine itself. Searches for its CAS number (1041527-07-4), IUPAC name, and SMILES string do not yield any publications or patents reporting its biological evaluation. In contrast, related 1,2,4-oxadiazole derivatives with different substitution patterns are well-documented as potent and selective inhibitors of targets such as MAO B (IC50 = 52 nM) and Sirtuin 2 [REFS-1, REFS-2]. This data gap means that any claims about this compound's biological activity or target selectivity would be purely speculative. For procurement and experimental planning, this absence of data must be acknowledged as a key differentiator from well-characterized analogs, and it underscores the need for de novo characterization if used in biological assays.

Data Availability Research Transparency Procurement Risk

Recommended Research and Development Applications for 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine Based on Differential Evidence


Medicinal Chemistry: Strategic Bioisostere Replacement for Amide or Ester Moieties

Based on class-level evidence demonstrating enhanced in vivo efficacy for 1,2,4-oxadiazole-containing compounds over parent carboxamides [1], this specific building block is best employed as a direct replacement for amide or ester groups in lead optimization programs. Its 3-isopropyl and N-methylmethanamine substituents provide a distinct steric and electronic profile compared to simpler oxadiazole analogs, allowing for fine-tuning of target interactions. The moderate calculated LogP (≈1.30) [2] further positions it as a candidate for improving the lipophilic balance of a lead series without pushing log D into undesirable ranges associated with poor solubility or promiscuous off-target binding. Researchers should prioritize this compound when they have a validated amide- or ester-containing hit and require a more metabolically stable isostere to progress into in vivo efficacy studies.

Chemical Biology: Synthesis of 1,2,4-Oxadiazole-Focused Probe Libraries with Controlled Lipophilicity

The quantifiable differentiation in lipophilicity between 1,2,4- and 1,3,4-oxadiazole regioisomers [1], combined with the specific LogP value of this compound [2], makes it a valuable anchor for constructing focused libraries. By using this molecule as a core scaffold, chemists can systematically introduce diversity at the amine nitrogen or the 3-isopropyl position while maintaining a moderate baseline lipophilicity. This controlled physicochemical space is ideal for exploring target binding and cellular permeability in a defined region of drug-like property space. This application leverages the regioisomer-specific property differences to build libraries that are distinct from those based on 1,3,4-oxadiazole cores, thereby increasing the chemical diversity and hit-finding potential of a screening collection.

Material Science and Catalysis: Functionalizable Heterocyclic Linker for MOFs and Polymers

While not a primary focus of the differential evidence, the 1,2,4-oxadiazole ring is known for its thermal and chemical stability [1], and the presence of a secondary amine (N-methylmethanamine) offers a convenient handle for further functionalization. In applications requiring robust heterocyclic linkers for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), this compound can serve as a starting point for synthesizing ditopic or multitopic ligands. The specific isopropyl and methylamine groups provide a degree of steric bulk that can influence framework topology and pore size. This scenario is supported by the compound's commercial availability as a research chemical, and its use in this context would require de novo synthesis of extended structures.

Exploratory Biological Profiling for Undefined Target Engagement

Given the absence of any direct biological activity data for this specific compound [1], a distinct application scenario is its use as a 'blank slate' for exploratory profiling. Researchers with access to broad-panel biochemical or cellular assays may find value in screening this molecule to identify novel target interactions. This approach is predicated on the known promiscuity and privileged nature of the 1,2,4-oxadiazole scaffold [2], but with the specific substitution pattern of this compound being uncharacterized. A positive hit in such a screen would provide a unique starting point for a new chemical series, free from pre-existing intellectual property or literature bias. However, this scenario carries high risk and requires significant internal screening resources, a factor that procurement scientists must weigh against the use of more characterized but potentially less differentiated analogs.

Quote Request

Request a Quote for 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.